N-(2,6-difluorophenyl)-2-(ethylamino)acetamide hydrochloride
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Overview
Description
N-(2,6-difluorophenyl)-2-(ethylamino)acetamide hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a difluorophenyl group, an ethylamino group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorophenyl)-2-(ethylamino)acetamide hydrochloride typically involves the reaction of 2,6-difluoroaniline with ethyl chloroacetate in the presence of a base, followed by the hydrolysis of the resulting ester to yield the corresponding acid. This acid is then reacted with ethylamine to form the desired amide. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorophenyl)-2-(ethylamino)acetamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and reduced amide derivatives.
Substitution: Substituted difluorophenyl derivatives.
Scientific Research Applications
N-(2,6-difluorophenyl)-2-(ethylamino)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,6-difluorophenyl)-2-(ethylamino)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-difluorophenyl)-2-(methylamino)acetamide
- N-(2,6-difluorophenyl)-2-(propylamino)acetamide
- N-(2,6-difluorophenyl)-2-(butylamino)acetamide
Uniqueness
N-(2,6-difluorophenyl)-2-(ethylamino)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, potency, and selectivity in various applications.
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-2-(ethylamino)acetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O.ClH/c1-2-13-6-9(15)14-10-7(11)4-3-5-8(10)12;/h3-5,13H,2,6H2,1H3,(H,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOQJQMUFWOGGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NC1=C(C=CC=C1F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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